Ethyl 5-bromo-2-chloroisonicotinate
Description
Contextualization within Halogenated Pyridine (B92270) Chemical Research
Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as crucial building blocks for a vast array of functional molecules. sigmaaldrich.comdnu.dp.ua The pyridine ring is a fundamental scaffold found in numerous biologically active compounds, and the introduction of halogen atoms (F, Cl, Br, I) onto this ring provides essential handles for further chemical modification. sigmaaldrich.com These C-Halogen bonds are readily transformed through a variety of cross-coupling reactions, nucleophilic substitutions, and other bond-forming strategies, allowing chemists to introduce diverse functional groups and build molecular complexity. sigmaaldrich.comnih.gov
Ethyl 5-bromo-2-chloroisonicotinate is a prime example of a di-halogenated pyridine, possessing two distinct halogen atoms at different positions. This feature is particularly significant as the differential reactivity of the C-Cl versus the C-Br bond can be exploited for selective, stepwise functionalization. Such polysubstituted pyridine systems are integral to the development of new pharmaceuticals and agrochemicals, where precise control over the substitution pattern is critical for tuning the biological activity and properties of the final compound. sigmaaldrich.com
Significance as a Versatile Synthetic Intermediate in Modern Organic Chemistry
The primary significance of this compound lies in its role as a versatile synthetic intermediate. The presence of three distinct reactive sites—the ethyl ester at C-4, the chlorine at C-2, and the bromine at C-5—allows for a range of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, while the two halogen atoms can be selectively replaced.
Research has demonstrated the utility of closely related analogues in the synthesis of complex heterocyclic systems. For instance, a patent for novel imaging agents targeting neurofibrillary tangles describes a key synthetic step involving a similar compound, mthis compound. google.com In this process, the chloro-group at the 2-position is displaced by a nitrogen atom from a pyrrolopyridine core.
Illustrative Synthetic Application: In a procedure outlined for the synthesis of potential imaging agents, mthis compound was reacted with 1H-pyrrolo[2,3-c]pyridine. google.com The reaction was conducted in N,N-dimethylformamide (DMF) using cesium carbonate as a base, and heating the mixture resulted in the formation of a new C-N bond at the C-2 position of the isonicotinate (B8489971) ring. google.com This example showcases how the chloro-substituent can be selectively targeted in a nucleophilic aromatic substitution reaction, leaving the bromo-substituent available for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions. The ethyl ester of the title compound is expected to behave in a chemically analogous manner.
The preparation of these intermediates is also a subject of research. The methyl ester, for example, can be synthesized from its corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid, by reacting it with methanol (B129727) in the presence of thionyl chloride (SOCl₂). google.com This highlights the direct synthetic lineage from the acid to the ester, which then serves as the reactive building block. google.com
Historical Overview of Research Involving Isonicotinic Acid Derivatives
The study of isonicotinic acid and its derivatives has a rich history, deeply intertwined with the development of modern medicine. Isonicotinic acid, or pyridine-4-carboxylic acid, is one of three isomers of pyridinecarboxylic acid. chembase.cn While the acid itself was known, the explosive growth in research into its derivatives was ignited by a landmark discovery in the mid-20th century.
Although first synthesized in 1912, the profound biological importance of an isonicotinic acid derivative was not realized until the late 1940s and early 1950s. bldpharm.com During this period, researchers discovered the remarkable antitubercular activity of isonicotinic acid hydrazide, a compound that came to be known as isoniazid (B1672263). guidechem.comosti.gov The discovery was a pivotal moment in the fight against tuberculosis, and isoniazid, often used in combination with other drugs, became a frontline treatment. osti.gov
This breakthrough spurred extensive investigation into other derivatives of isonicotinic acid, as researchers sought to understand the structure-activity relationships and develop new therapeutic agents. guidechem.com The work on isoniazid firmly established the isonicotinic acid scaffold as a privileged structure in medicinal chemistry and laid the groundwork for the synthesis and exploration of a multitude of derivatives, including halogenated versions like this compound, for a wide range of potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGLNIDGZXOBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673252 | |
| Record name | Ethyl 5-bromo-2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214346-11-8 | |
| Record name | 4-Pyridinecarboxylic acid, 5-bromo-2-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214346-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Bromo 2 Chloroisonicotinate
Established Synthetic Pathways
The traditional synthesis of ethyl 5-bromo-2-chloroisonicotinate relies on a series of well-established reactions, including esterification, regioselective halogenation, and sequential introduction of halogen atoms.
Esterification Reactions in Isonicotinic Acid Framework Construction
The initial step in many synthetic routes involves the esterification of a pyridine (B92270) carboxylic acid. Isonicotinic acid, or its derivatives, can be converted to the corresponding ethyl ester through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netgoogle.com The reaction is typically carried out at reflux temperatures to drive the equilibrium towards the ester product. google.com
Another method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. mdpi.comresearchgate.net Isonicotinoyl chloride hydrochloride can be prepared by treating isonicotinic acid with thionyl chloride. mdpi.com This acyl chloride can then be reacted with ethanol to form the ethyl ester. This two-step process often provides higher yields and avoids the equilibrium limitations of Fischer esterification.
Regioselective Halogenation Strategies for Pyridine Ring Functionalization
The introduction of halogen atoms onto the pyridine ring requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.govyoutube.com
For the synthesis of this compound, the positions of the bromo and chloro substituents are critical. Halogenation of pyridine N-oxides is a common strategy to achieve 2- and 4-position functionalization. researchgate.net Activation of the pyridine N-oxide with an electrophilic agent increases the electrophilicity of the ring, facilitating the addition of halide anions. researchgate.net
Metalation-directed halogenation is another powerful technique. nih.gov By using a directing group, it is possible to selectively introduce a halogen at a specific position. For instance, a directing group can facilitate ortho-lithiation, followed by quenching with an electrophilic halogen source.
Sequential Chlorination and Bromination Protocols
One patented method describes the synthesis of 5-bromo-2-chloroisonicotinic acid starting from 2,5-dichloropyridine. google.com In this process, a substitution reaction is used to prepare 5-bromo-2-chloropyridine (B1630664), which is then hydroxylated to form the corresponding isonicotinic acid. google.com This acid can subsequently be esterified to yield the target ethyl ester.
Another approach could involve the initial bromination of a suitable pyridine precursor, followed by a selective chlorination step. The choice of reagents and reaction conditions is crucial to control the regiochemistry of each halogenation step. For example, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used as sources of electrophilic chlorine and bromine, respectively. nih.gov
Novel and Optimized Synthetic Routes
Recent research has focused on developing more efficient, sustainable, and selective methods for the synthesis of halogenated pyridines, including this compound.
Green Chemistry Approaches and Sustainable Synthesis Development
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. This includes the use of less hazardous reagents, more efficient catalysts, and environmentally benign reaction conditions. One-pot multicomponent reactions represent a green approach, offering advantages such as reduced reaction times, lower costs, and higher yields. nih.gov While not specifically detailed for this compound, the development of one-pot syntheses for polysubstituted pyridines demonstrates the potential for more sustainable routes. organic-chemistry.org Electrocatalytic hydrogenation of pyridines using an anion-exchange membrane electrolyzer has also been reported as a green method, although this applies to reduction rather than halogenation. acs.org
Catalytic Methods in Halogenation and Esterification
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved selectivity and efficiency.
Palladium-Mediated Reactions: Palladium catalysis is a powerful tool for C-H functionalization. rsc.org Palladium-catalyzed chlorination of 2-aryloxypyridines has been demonstrated, showcasing the potential for selective C-H activation and halogenation. rsc.org While not directly applied to the target molecule in the provided context, this methodology could be adapted for the synthesis of halogenated pyridine derivatives.
Other Catalytic Methods:
Phosphine-Mediated Halogenation: A novel method for the selective halogenation of pyridines involves the use of designed phosphine (B1218219) reagents. nih.govacs.orgnih.gov In this approach, a phosphonium (B103445) salt is formed at the 4-position of the pyridine ring, which is then displaced by a halide nucleophile. nih.govacs.orgnih.gov This strategy allows for the halogenation of a broad range of unactivated pyridines. nih.govacs.orgnih.gov
Copper-Catalyzed Halogenation: Copper(I) chloride has been used as a catalyst for the synthesis of halogenated pyridines through the addition of polyhaloacetonitriles to olefins. acs.org
Esterification Catalysis: Pyridinium (B92312) p-toluenesulfonate (PPTS) and its lipid-modified analogues have been explored as catalysts for esterification reactions under mild conditions. nih.gov These catalysts can promote the condensation of carboxylic acids and alcohols without the need to remove water, offering a more efficient process. nih.gov
Table 1: Summary of Synthetic Methodologies
| Methodology | Reagents/Catalysts | Key Features | Reference(s) |
|---|---|---|---|
| Fischer Esterification | Ethanol, Sulfuric Acid/Hydrochloric Acid | Equilibrium-driven; requires strong acid catalyst. | researchgate.netgoogle.com |
| Acyl Chloride Formation & Esterification | Thionyl Chloride, Ethanol | Two-step process; often higher yielding than direct esterification. | mdpi.comresearchgate.net |
| Halogenation of Pyridine N-Oxides | Electrophilic agent, Halide anions | Facilitates halogenation at the 2- and 4-positions. | researchgate.net |
| Metalation-Directed Halogenation | Organolithium reagents, Halogen source | High regioselectivity directed by a functional group. | nih.gov |
| Sequential Halogenation via Substitution | 2,5-dichloropyridine, Brominating agent, Hydroxylation | Patented route starting from a dichloropyridine. | google.com |
| Phosphine-Mediated Halogenation | Designed phosphines, Halide nucleophiles | Selective halogenation at the 4-position of unactivated pyridines. | nih.govacs.orgnih.gov |
| Palladium-Catalyzed C-H Chlorination | Pd(OAc)₂, NCS | Directed C-H activation for selective chlorination. | rsc.org |
| Copper-Catalyzed Halogenation | Copper(I) chloride | Synthesis of halogenated pyridines from olefins and polyhaloacetonitriles. | acs.org |
| PPTS-Catalyzed Esterification | Pyridinium p-toluenesulfonate (PPTS) | Mild conditions; no water removal required. | nih.gov |
Process Development and Scale-Up Investigations for Research Applications
The development of a robust and scalable process for the synthesis of this compound for research applications involves the optimization of several key parameters to ensure consistent yield, purity, and operational efficiency. While specific large-scale production data for this particular compound is not extensively published, general principles of process development for analogous substituted pyridine carboxylic acid esters can be applied.
Key areas of focus in process development include reaction kinetics, solvent selection, catalyst loading and recovery, temperature control, and product isolation and purification. For the esterification of 5-bromo-2-chloroisonicotinic acid, a critical step is the efficient removal of water to drive the reaction to completion. On a laboratory scale, this is often achieved using a Dean-Stark apparatus. For larger research-scale batches, alternative methods such as the use of solid acid catalysts or continuous flow reactors could be explored to enhance efficiency and simplify the work-up procedure.
A process intensification study on the hydrogenation of ethyl nicotinate (B505614), a structurally related compound, highlights the potential of continuous flow technology. Such a system, utilizing a trickle bed reactor, can significantly improve throughput and safety for laboratory-scale production. For instance, a study on the continuous flow hydrogenation of ethyl nicotinate demonstrated a throughput of over 1200 g per day for partial hydrogenation and nearly 2000 g per day for full hydrogenation on a lab scale. researchgate.net These findings suggest that for the synthesis of this compound, a continuous esterification process could offer similar advantages in a research setting.
The following table outlines key parameters that would be investigated during the process development and scale-up for the esterification step.
Table 1: Process Development and Scale-Up Parameters for the Esterification of 5-bromo-2-chloroisonicotinic acid
| Parameter | Laboratory Scale Consideration | Scale-Up for Research Applications Consideration |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Solid acid catalyst (e.g., HND230), reusable catalyst systems. google.com |
| Solvent | Toluene (B28343), Benzene | Toluene (less toxic alternative to benzene), potential for solvent recovery and reuse. google.com |
| Water Removal | Dean-Stark apparatus | Azeotropic distillation, membrane pervaporation, use of dehydrating agents. |
| Reaction Time | 3-8 hours | Optimization to minimize batch time, potential for continuous flow processing. google.com |
| Temperature | 50-120 °C | Precise temperature control to minimize side reactions and impurity formation. google.com |
| Purification | Column chromatography, recrystallization | Crystallization optimization for purity and yield, minimizing chromatographic steps. |
Precursor and Intermediate Synthesis Strategies Relevant to this compound (e.g., 5-bromo-2-chloroisonicotinic acid)
A documented method for the preparation of 5-bromo-2-chloroisonicotinic acid starts from 2,5-dichloropyridine. google.com This process involves two main transformations: a substitution reaction to introduce the bromo group, followed by a hydroxylation step to form the carboxylic acid. google.com
The synthetic scheme can be summarized as follows:
Bromination of 2,5-Dichloropyridine: 2,5-Dichloropyridine is subjected to a substitution reaction to yield 5-bromo-2-chloropyridine. This step is carried out in the presence of a suitable solvent and catalyst. google.com
Hydroxylation of 5-bromo-2-chloropyridine: The resulting 5-bromo-2-chloropyridine is then hydroxylated to generate 5-bromo-2-chloroisonicotinic acid. google.com This method is reported to be simple, efficient, and safe for practical production. google.com
The following table details the reaction steps and the intermediates involved in the synthesis of 5-bromo-2-chloroisonicotinic acid.
Table 2: Synthesis of 5-bromo-2-chloroisonicotinic acid
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 2,5-Dichloropyridine | Brominating agent, solvent, catalyst | 5-Bromo-2-chloropyridine |
| 2 | 5-Bromo-2-chloropyridine | Hydroxylating agent | 5-Bromo-2-chloroisonicotinic acid |
Once the 5-bromo-2-chloroisonicotinic acid is obtained, the final step is the esterification with ethanol to produce this compound. This is a standard acid-catalyzed esterification reaction.
The reaction can be represented as:
5-bromo-2-chloroisonicotinic acid + Ethanol ⇌ this compound + Water
Typical conditions for such a reaction involve refluxing the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and a means of removing the water formed during the reaction to drive the equilibrium towards the product. A patent for the preparation of ethyl nicotinate, a related compound, describes a process using a solid acid catalyst in toluene at temperatures between 50-65 °C, followed by reflux to remove water. google.com This approach offers advantages in terms of catalyst recovery and reduced generation of acidic waste. google.com
The following table outlines a general procedure for the synthesis of this compound from its acid precursor.
Table 3: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product |
| 5-Bromo-2-chloroisonicotinic acid | Ethanol (excess), catalytic sulfuric acid, reflux with water removal | This compound |
Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Bromo 2 Chloroisonicotinate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. youtube.com In Ethyl 5-bromo-2-chloroisonicotinate, the reactivity is further influenced by the electron-withdrawing ethyl isonicotinate (B8489971) group at C-4, which enhances the electrophilicity of the ring. The SNAr reaction mechanism typically involves a two-step process: nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.combath.ac.uk
The chlorine atom is located at the C-2 position, which is ortho to the ring nitrogen. This position is highly activated towards nucleophilic attack due to the inductive and resonance effects of the nitrogen atom, which can stabilize the anionic intermediate. youtube.com For SNAr reactions where the initial nucleophilic attack is the rate-determining step, the high electrophilicity of the C-2 position makes the chloro group a primary site for substitution. This is particularly true for reactions with hard, charge-localized nucleophiles like alkoxides or amines. sci-hub.se Studies on similar 2-halopyridines have shown that substitution at C-2 is a common pathway. nih.govchemrxiv.org The reaction is often facilitated by elevated temperatures or the use of strong bases. chemrxiv.org
The bromine atom is situated at the C-5 position of the pyridine ring. This position is meta to the ring nitrogen and is therefore less electronically activated towards nucleophilic attack compared to the C-2 position. Consequently, direct nucleophilic substitution at the C-5 bromo position is generally less favorable than at the C-2 chloro position under standard SNAr conditions.
However, the leaving group ability of the halogen can also influence the reaction rate. In cases where the cleavage of the carbon-halogen bond is the rate-determining step, the reactivity order often follows I > Br > Cl > F, reflecting the bond strengths. This trend is typically observed with soft, polarizable nucleophiles like thiolates. sci-hub.se For this compound, while the C-2 position is electronically favored for attack, the better leaving group ability of bromide compared to chloride could potentially enable reactivity at the C-5 position under specific conditions, although substitution at the activated C-2 position is generally expected to dominate.
Organometallic Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide a powerful and highly selective means of functionalizing dihalogenated heterocycles like this compound. The differential reactivity of the C-Cl and C-Br bonds is the key to achieving regioselective transformations.
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. youtube.comyoutube.com For dihalo-substrates, selectivity is primarily determined by the relative rates of oxidative addition of the palladium(0) catalyst to the two different carbon-halogen bonds. Generally, the order of reactivity is C-I > C-Br > C-Cl, based on bond dissociation energies (BDEs). rsc.org However, in heteroaromatics, the electronic activation at positions alpha to a heteroatom can lower the BDE and alter this selectivity. rsc.orgnih.gov
For substrates like 2-chloro-5-bromopyridine, selective coupling at the more reactive C-Br bond is commonly achieved. However, by carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to invert this selectivity and favor coupling at the C-Cl bond. Bulky, electron-rich phosphine (B1218219) ligands can influence the steric environment around the palladium center, directing it to a specific site. nih.gov
Table 1: Regioselective Suzuki-Miyaura Coupling of Dihalopyridines
| Halopyridine Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Major Product | Reference |
|---|---|---|---|---|---|
| 2-Chloro-5-bromopyridine | Arylboronic acid | Pd(PPh₃)₄ | Toluene (B28343), Na₂CO₃, 80 °C | Coupling at C-Br | ambeed.com |
| 2,4-Dichloropyridine | Arylboronic acid | Pd/IPr | THF, K₂CO₃, RT | Coupling at C-4 | nih.gov |
| 2,4-Dichloropyridine | Arylboronic acid | Pd₂(dba)₃ / dppf | Dioxane, K₃PO₄, 100 °C | Coupling at C-2 | nih.gov |
| 2,6-Dichloropyridine | Alkylboronic ester | Pd₂(dba)₃ / FCPPh₂ | Dioxane/H₂O, K₃PO₄, 100 °C | Selective monocoupling at C-2 | thieme-connect.com |
This table illustrates how catalyst and ligand choice can direct Suzuki coupling on various dihalopyridines, a principle directly applicable to this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. rsc.org Similar to the Suzuki coupling, the selectivity in dihalogenated pyridines is dictated by the catalyst system.
Research on 2-chloro-5-bromopyridines has demonstrated that selective amination at the C-5 position is achievable. The use of specific ligands, such as the bulky biaryl monophosphine XPhos or the chelating ligand Xantphos, has been shown to effectively promote C-N bond formation at the C-Br bond while leaving the C-Cl bond intact. researchgate.netbeilstein-journals.org This selectivity allows for subsequent functionalization at the C-2 position if desired.
Table 2: Selective Buchwald-Hartwig Amination of 2-Chloro-5-bromopyridine
| Amine Nucleophile | Catalyst/Ligand | Base | Solvent/Temp | Outcome | Reference |
|---|---|---|---|---|---|
| Aniline derivatives | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene, 120 °C | Selective amination at C-5 (bromo position) | beilstein-journals.org |
| Volatile primary/secondary amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene, 80 °C | Amination at C-2 (chloro position) on 2-chloropyridine | researchgate.net |
| Diarylamines | Pd / Xantphos | Cs₂CO₃ | Dioxane | Selective amination of C-I over C-Br | researchgate.net |
This table provides examples of catalyst-controlled Buchwald-Hartwig amination, indicating that selective C-N bond formation at either the bromo or chloro position of this compound is feasible.
Beyond Suzuki and Buchwald-Hartwig reactions, this compound is a suitable substrate for other cross-coupling methodologies.
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, typically catalyzed by palladium or nickel. wikipedia.org The reactivity of the halide follows the general trend I > Br > Cl, making the C-Br bond at the C-5 position the preferential site for Negishi coupling. rsc.org This method is particularly useful for introducing alkyl, aryl, and heteroaryl groups. Studies have shown successful Negishi couplings using 2-bromopyridine (B144113) as a substrate, underscoring the feasibility of selectively functionalizing the C-5 position of this compound. mdpi.com
Stille Coupling: The Stille reaction utilizes organotin reagents to couple with organohalides, catalyzed by palladium. uwindsor.ca The mechanism is similar to other palladium-catalyzed cross-couplings, and the reactivity of the halide partner generally follows the C-I > C-Br > C-Cl order. This predictability allows for the selective coupling at the C-5 bromo position of the title compound. mdpi.comchempedia.info The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a notable drawback. uwindsor.ca
Other transition metals like nickel and copper can also be employed. Nickel catalysts are often used for coupling less reactive C-Cl bonds and can sometimes offer different selectivity compared to palladium. wikipedia.orgacs.org Copper-catalyzed reactions, such as the Ullmann condensation, represent older but still relevant methods for forming C-C, C-N, and C-O bonds, though they typically require harsher conditions than their palladium-catalyzed counterparts. wikipedia.org
Ester Hydrolysis and Transesterification Studies
The ethyl ester functional group in this compound is susceptible to cleavage and transformation through hydrolysis and transesterification reactions, which are fundamental processes in ester chemistry. These reactions can be catalyzed by either acids or bases.
Ester Hydrolysis
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid, can be achieved under both acidic and basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. Common bases used for this transformation include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous-alcoholic solvent system. For related substituted pyridine esters, this method is generally efficient.
Acid-Catalyzed Hydrolysis: This is a reversible reaction that requires an acid catalyst, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and the presence of excess water to drive the equilibrium towards the products. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orgyoutube.com
Lithium Salt-Mediated Hydrolysis: An alternative mild method involves the use of lithium salts, such as lithium bromide (LiBr), in the presence of a non-nucleophilic base like triethylamine (B128534) (NEt₃) in a wet solvent. core.ac.ukresearchgate.net This method can be particularly effective for substrates with heteroatoms near the ester group. core.ac.uk
Transesterification
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This equilibrium reaction can be catalyzed by acids (e.g., H₂SO₄), bases (e.g., sodium alkoxides), or various metal catalysts. beilstein-journals.orgscielo.br To achieve a high yield of the new ester, the alcohol reactant is typically used in large excess. scielo.br For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield Mthis compound and ethanol (B145695). The efficiency of transesterification can be influenced by the choice of catalyst and the reaction conditions, such as temperature and removal of the ethanol byproduct. scielo.brresearchgate.netembrapa.br
| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) | Reference |
| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) | 5-Bromo-2-chloroisonicotinic acid | >90 (typical for related esters) | biorxiv.org |
| Acid-Catalyzed Hydrolysis | H₂SO₄ (dilute, aq), Reflux | 5-Bromo-2-chloroisonicotinic acid | Equilibrium-dependent | libretexts.org |
| Transesterification (Methanolysis) | CH₃OH (excess), H₂SO₄ (cat.), Heat | Mthis compound | >95 (typical for related esters) | scielo.br |
Electrophilic Aromatic Substitution on the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This inherent deactivation makes electrophilic aromatic substitution (EAS) on pyridine more difficult than on benzene, generally requiring harsh reaction conditions. uoanbar.edu.iqwikipedia.org The reactivity of this compound is further diminished by the presence of three electron-withdrawing substituents: the 2-chloro group, the 5-bromo group, and the 4-ethoxycarbonyl group.
Electrophilic attack on the pyridine ring generally occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a highly unstable intermediate with a positive charge on the electronegative nitrogen atom. uoanbar.edu.iq In this compound, positions 2, 4, and 5 are already substituted. The remaining available positions for electrophilic attack are C-3 and C-6.
Directing Effects:
Nitrogen Atom: Strongly deactivating, directs meta (to C-3 and C-5).
2-Chloro and 5-Bromo Groups: These halogens are deactivating due to their inductive effect (-I) but are ortho-, para-directing due to their resonance effect (+R). However, in the electron-deficient pyridine ring, their deactivating inductive effect is dominant.
4-Ethoxycarbonyl Group: This is a meta-directing, deactivating group.
Considering the combined influence of these groups, the C-3 and C-6 positions are the potential sites for substitution. The C-3 position is meta to the nitrogen and ortho to both the 2-chloro and 4-ester groups. The C-6 position is ortho to the nitrogen and meta to the 4-ester group. Due to the severe deactivation of the ring, forcing conditions are necessary for any substitution to occur. Nitration, for instance, often requires potent nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) or fuming sulfuric acid. wikipedia.orglibretexts.org Halogenation may also require high temperatures or strong Lewis acid catalysts. nih.govnih.gov Given the steric hindrance and electronic deactivation at the C-6 position (adjacent to the nitrogen and a bromine atom), electrophilic attack is more likely to occur at the C-3 position, if at all.
| Reaction Type | Reagent/Conditions | Expected Major Product | Rationale | Reference |
| Nitration | HNO₃ / H₂SO₄ (fuming) | Ethyl 5-bromo-2-chloro-3-nitroisonicotinate | Substitution at the least deactivated C-3 position. Requires very harsh conditions. | wikipedia.org, acs.org |
| Bromination | Br₂ / FeBr₃, Heat | Ethyl 3,5-dibromo-2-chloroisonicotinate | Substitution at the C-3 position. Halogens direct ortho/para, but deactivation dominates. | nih.gov, nih.gov |
| Sulfonation | SO₃ / H₂SO₄ (oleum) | Ethyl 5-bromo-2-chloro-3-(sulfo)isonicotinate | Substitution at the C-3 position. Extremely difficult on highly deactivated pyridines. | iust.ac.ir, wikipedia.org |
Radical Reactions and Photochemical Transformations
Halogenated pyridines are versatile substrates for radical and photochemical reactions, offering pathways for functionalization that are distinct from ionic mechanisms.
Radical Reactions
The carbon-halogen bonds in this compound, particularly the C-Br bond, can be targeted for radical reactions. Single-electron reduction of the halopyridine, often achieved using photoredox catalysis, can generate a pyridyl radical. nih.gov This radical intermediate can then participate in various C-C or C-heteroatom bond-forming reactions.
Radical Coupling: The pyridyl radical generated from this compound could be trapped by radical acceptors like alkenes or alkynes to form new carbon-carbon bonds. These reactions are often initiated by photocatalysts in the presence of a hydrogen atom donor. nih.gov
Free Radical Substitution: While the aromatic ring itself is generally resistant to classical free radical substitution (like that seen with alkanes), the substituents could potentially influence radical processes. youtube.comyoutube.com For example, reactions initiated by radical initiators could potentially lead to substitution under specific conditions, though this is less common than metal-catalyzed or photoredox pathways.
Photochemical Transformations
Upon irradiation with UV light, substituted pyridines can undergo a variety of transformations.
Photolysis and Degradation: The ester group itself or the entire molecule may undergo photolysis, especially with prolonged exposure to high-energy UV light. Studies on pyridinedicarboxylic acids have shown that they can be degraded photochemically. nih.govasm.org The presence of halogens can also influence the photochemical stability. researchgate.netresearchgate.net
Photochemical Isomerization: Pyridine and its derivatives can undergo photo-induced rearrangements, leading to the formation of various isomers. This process, known as phototransposition, involves complex rearrangements of the ring atoms. While specific studies on this compound are not available, the general reactivity pattern of substituted pyridines suggests that such transformations are mechanistically possible.
| Reaction Type | Reagents and Conditions | Potential Product Type | Mechanism | Reference |
| Photoredox Alkylation | Alkene, Photocatalyst (e.g., Ir or Ru complex), H-atom donor | C-5 or C-2 alkylated pyridine (after dehalogenation) | Generation of a pyridyl radical via single-electron reduction of the C-X bond, followed by addition to the alkene. | nih.gov |
| Photolysis | UV light (e.g., >300 nm), Aqueous solution | Ring-opened products, degradation fragments | Photo-induced cleavage of ring or ester bonds. | nih.gov, asm.org |
| Phototransposition | UV light (e.g., 254 nm), Vapor phase | Isomeric substituted pyridines | Photo-induced ring closure and rearrangement. | researchgate.net |
Applications in Medicinal Chemistry Research
Role as a Key Intermediate for the Synthesis of Biologically Active Molecules
Ethyl 5-bromo-2-chloroisonicotinate and its parent acid, 5-bromo-2-chloroisonicotinic acid, are recognized as crucial starting materials for the synthesis of numerous pyridine-containing compounds. epo.orggoogle.com The presence of both bromine and chlorine atoms allows for selective and differential reactivity, enabling chemists to introduce a variety of functional groups through cross-coupling and nucleophilic substitution reactions. This versatility is paramount in the construction of diverse chemical libraries for high-throughput screening and the discovery of new bioactive agents.
The reactivity of the closely related 5-bromo-2-chloropyridine (B1630664) scaffold has been leveraged in solid-phase synthesis to create libraries of pyridine-based derivatives. researchgate.netacs.org This approach allows for the efficient and selective introduction of various substituents, facilitating the exploration of chemical space around the pyridine (B92270) core.
Design and Synthesis of Pharmaceutical Leads and Drug Candidates
The structural motif of this compound is embedded within a range of compounds investigated for various therapeutic purposes, including anticancer, antibacterial, and anti-inflammatory activities.
Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets and their favorable pharmacokinetic properties. openaccessjournals.comresearchgate.net The pyridine ring can act as a bioisostere for other chemical groups and participate in hydrogen bonding, which is crucial for drug-receptor interactions. nih.gov
This compound serves as a key precursor for the synthesis of more complex heterocyclic systems. For instance, related 2-chloroisonicotinates have been utilized in the synthesis of openaccessjournals.comacs.orgdntb.gov.uatriazolo[4,3-a]quinolines and 1,3,4-oxadiazole (B1194373) rings, which are heterocyclic systems of significant medicinal interest. nih.gov Furthermore, derivatives of 5-bromo-2-chloropyridine are used to synthesize pyrido[3,4-g]quinazolines, a class of compounds investigated for their kinase inhibitory activity. arkat-usa.orgnih.govmdpi.comresearchgate.net
The development of new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Pyridine-containing compounds have shown promise in this field. openaccessjournals.comresearchgate.netresearchgate.net
A notable example of the utility of precursors similar to this compound is in the total synthesis of 8-azatetracyclines, a novel class of tetracycline (B611298) antibacterial agents. acs.orgacs.org In this synthesis, a substituted dihalopyridine D-ring precursor is a key intermediate. acs.orgacs.org These synthetic tetracycline analogues have demonstrated activity against bacteria possessing common resistance mechanisms. acs.org The synthesis of these complex molecules highlights the importance of versatile building blocks like halogenated pyridines.
| Example of a Therapeutic Area | Derived Compound Class | Precursor Class | Significance |
| Antibacterial | 8-Azatetracyclines | Dihalopyridine derivatives | Overcoming tetracycline resistance mechanisms. acs.orgacs.org |
The ability to systematically modify a lead compound and assess the impact of these changes on biological activity is the cornerstone of medicinal chemistry. This process, known as Structure-Activity Relationship (SAR) studies, is greatly facilitated by versatile intermediates like this compound. The two different halogen atoms at the 2- and 5-positions allow for selective chemical modifications.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be selectively performed at the bromine-bearing position to introduce a wide range of aryl or heteroaryl groups. Subsequent modifications can then be carried out at the chlorine-bearing position. This stepwise functionalization allows for the creation of a focused library of analogues, which can be screened to identify compounds with improved potency and selectivity. This approach has been applied in the development of pyridine-based Rho kinase (ROCK) inhibitors, where modifications to the pyridine ring were crucial for optimizing activity and selectivity. acs.orgacs.orgnih.gov
Investigations into Molecular Mechanisms of Action of Derived Medicinal Agents
Understanding the molecular mechanism of action of a drug candidate is essential for its development. Pyridine-containing compounds derived from intermediates like this compound have been the subject of such investigations.
For example, in the development of pyridine-based kinase inhibitors, X-ray crystallography has been used to determine the binding mode of these compounds within the ATP-binding pocket of the target kinase. acs.orgnih.gov These studies have revealed that the pyridine nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the active site. acs.org This detailed molecular understanding allows for the rational design of more potent and selective inhibitors. For instance, in the development of pyrido[3,4-g]quinazoline-based inhibitors of CLK1 and DYRK1A kinases, co-crystal structures revealed alternative binding modes that can be exploited for future inhibitor design. nih.gov
The mechanism of action for pyridine-based antibacterial agents often involves the disruption of essential cellular processes. openaccessjournals.com Studies on such compounds aim to identify the specific molecular targets, which could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. openaccessjournals.com
Applications in Agrochemical Science
Utilization as an Intermediate in Agrochemical Production
There is no publicly available scientific literature or patent information that explicitly details the use of Ethyl 5-bromo-2-chloroisonicotinate as an intermediate in the production of specific, named agrochemicals. While its chemical structure, a substituted pyridine (B92270), is a common feature in many agrochemicals, the direct synthetic lineage from this particular starting material to a commercial crop protection agent is not documented.
Studies on the Environmental Fate and Ecotoxicological Implications of Derived Agrochemicals
As no specific agrochemicals derived from this compound have been identified, it is not possible to provide data on their direct environmental fate or ecotoxicological implications. However, the environmental behavior of the broader classes of pyridine-based agrochemicals can be considered.
Environmental Fate: Picolinic acid herbicides, for instance, are known for their potential for persistence in soil and water. The environmental half-life of these compounds can vary significantly depending on soil type, temperature, and microbial activity. Some picolinic acid herbicides have been detected in compost, raising concerns about their potential to affect sensitive plants when the compost is used in gardens.
Ecotoxicological Implications: The ecotoxicological profiles of pyridine-based agrochemicals are diverse. Neonicotinoid insecticides, for example, have been the subject of considerable research regarding their impact on non-target organisms, particularly pollinators like bees. The toxicity of picolinic acid herbicides to non-target organisms is generally considered to be low for mammals, birds, and fish. However, they can be highly phytotoxic to non-target broadleaf plants. The ecotoxicological properties of any hypothetical agrochemical derived from this compound would depend on its final chemical structure and mode of action.
Broader Applications in Fine Chemical Synthesis and Materials Science
Synthesis of Advanced Chemical Building Blocks for Diverse Applications
Ethyl 5-bromo-2-chloroisonicotinate is classified as a heterocyclic building block, a category of organic molecules that are fundamental to the construction of more elaborate chemical entities. The differential reactivity of the bromo and chloro substituents allows for selective functionalization, enabling the synthesis of a wide range of polysubstituted pyridine (B92270) derivatives. These derivatives are highly sought after in medicinal chemistry and agrochemical research due to the prevalence of the pyridine scaffold in bioactive molecules.
The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid, which serves as a key intermediate for many pharmaceutical syntheses. This acid can then be coupled with various amines to form amides, a common linkage in drug molecules. Alternatively, the ester can undergo transesterification or be reduced to an alcohol, further expanding the diversity of accessible derivatives.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1214346-11-8 |
| Molecular Formula | C8H7BrClNO2 |
| Molecular Weight | 264.50 g/mol |
| Synonyms | Ethyl 5-bromo-2-chloropyridine-4-carboxylate |
| Appearance | Liquid |
Contributions to Specialized Organic Synthesis Methodologies
The halogen atoms on the pyridine ring of this compound are prime handles for a variety of cross-coupling reactions, which are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to introduce a wide range of substituents at the 2- and 5-positions of the pyridine ring.
The selective activation of one halogen over the other is a key aspect of its utility. Generally, the bromo group is more reactive than the chloro group in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. This stepwise approach is a cornerstone of convergent synthesis strategies, enabling the efficient construction of complex target molecules.
Potential as a Precursor in Functional Materials Research
The highly functionalized and aromatic nature of this compound makes it a potential precursor for the development of novel functional materials. The pyridine core is a well-known ligand for metal ions, and by incorporating this unit into larger polymeric or supramolecular structures, materials with interesting electronic, optical, or catalytic properties could be realized.
For instance, polymers containing the 5-bromo-2-chloroisonicotinate moiety could be synthesized and subsequently post-functionalized via the halogen atoms to tune their properties. The resulting materials could find applications as sensors, organic light-emitting diodes (OLEDs), or as components in metal-organic frameworks (MOFs). The ability to precisely control the chemical structure at the molecular level is crucial for the rational design of materials with desired functionalities.
Advanced Spectroscopic and Structural Analysis Methodologies in Academic Research
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., EI-MS, HR-EI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of Ethyl 5-bromo-2-chloroisonicotinate by analyzing its fragmentation pattern upon ionization.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (264.51 g/mol ). sigmaaldrich.com Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks can confirm the presence of one bromine and one chlorine atom in the molecule. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or the halogen atoms. For a similar compound, ethyl 5-bromo-2-chlorobenzoate, prominent peaks are observed at m/z values of 236, 219, 217, and 104, indicating fragmentation of the molecule. nih.gov
High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS): HR-EI-MS provides a highly accurate determination of the m/z values, allowing for the calculation of the elemental composition of the molecular ion and its fragments. This data is crucial for confirming the molecular formula of this compound as C₈H₇BrClNO₂.
Expected Fragmentation Pattern:
| Fragment Ion | Structure | Expected m/z |
| [M]⁺ | [C₈H₇BrClNO₂]⁺ | 263/265/267 |
| [M - OCH₂CH₃]⁺ | [C₆H₃BrClNO]⁺ | 218/220/222 |
| [M - COOCH₂CH₃]⁺ | [C₅H₃BrClN]⁺ | 190/192/194 |
| [M - Br]⁺ | [C₈H₇ClNO₂]⁺ | 184/186 |
| [M - Cl]⁺ | [C₈H₇BrNO₂]⁺ | 230/232 |
Note: The table shows predicted major fragments and their isotopic patterns.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method would be suitable for this compound. For instance, a similar compound, ethyl 5-bromo-2-chlorobenzoate, can be analyzed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of 95% to 97% for this compound. sigmaaldrich.comsigmaaldrich.com
Gas Chromatography (GC): Gas chromatography is another powerful technique for separating and analyzing volatile compounds. Given that this compound is a liquid, GC analysis is feasible. sigmaaldrich.com A capillary column with a non-polar stationary phase, such as a polysiloxane, would likely provide good separation. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. A GC-MS method developed for the analysis of genotoxic impurities in pharmaceutical ingredients utilized a ZB-5 MS capillary column (5% Polysilarylene and 95% Polydimethylsiloxane copolymer) with helium as the carrier gas. ijpsr.com This type of method could be adapted for the purity assessment of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the ester, the C-O single bond, the aromatic C=C and C=N bonds of the pyridine (B92270) ring, and the C-H bonds of the ethyl group.
The C=O stretching vibration of the ester group is typically a strong and sharp band in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to produce several bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the ethyl group will be observed around 2850-3000 cm⁻¹. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. For bromoethane, strong absorptions due to C-Br stretching are found between 580 and 780 cm⁻¹. docbrown.info
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1730 - 1750 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| Aromatic C=C, C=N | Stretch | 1400 - 1600 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C-Cl | Stretch | 600 - 800 |
| C-Br | Stretch | 500 - 600 |
Note: The table presents expected absorption ranges.
X-ray Crystallography for Solid-State Molecular Structure Determination
While no specific X-ray crystal structure for this compound has been found in the searched literature, a study on a related complex molecule, (2R)-Ethyl 2-(5-bromo-2,3-dioxoindolin-1-yl)propanoate, demonstrates the power of this technique in characterizing brominated organic compounds. cenmed.com For this compound, a single crystal X-ray diffraction study would reveal the planarity of the pyridine ring and the orientation of the ethyl ester group relative to the ring. It would also provide precise measurements of the C-Br and C-Cl bond lengths, which can offer insights into the electronic effects of the substituents on the aromatic system.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula.
For this compound, with the molecular formula C₈H₇BrClNO₂, the theoretical elemental composition can be calculated. This experimental verification is a crucial step in confirming the identity and purity of a newly synthesized compound.
Theoretical Elemental Composition:
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 8 | 96.08 | 36.34% |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 2.67% |
| Bromine (Br) | 79.90 | 1 | 79.90 | 30.21% |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 13.40% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.30% |
| Oxygen (O) | 16.00 | 2 | 32.00 | 12.10% |
| Total | 264.51 | 100.00% |
Note: The table shows the calculated theoretical elemental composition.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to characterizing the electronic landscape of Ethyl 5-bromo-2-chloroisonicotinate. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels.
Electronic Structure and Reactivity Descriptors: The electronic structure is key to understanding a molecule's reactivity. Frontier Molecular Orbital Theory (FMOT) is often employed, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO energy indicates its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Electron-withdrawing groups, such as the chloro and bromo substituents and the ethyl carboxylate group, are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine (B92270). A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential, likely around the pyridine nitrogen) and electron-poor (positive potential) regions, which are susceptible to nucleophilic and electrophilic attack, respectively.
pKa Prediction: The acidity constant (pKa) is a critical parameter that governs the ionization state of a molecule in different environments. Computational methods can predict the pKa of the pyridinium (B92312) ion conjugate acid of this compound. This is typically done by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often using a thermodynamic cycle. acs.orgnih.gov DFT functionals such as B3LYP, M06-2X, and WB97XD, combined with a suitable basis set (e.g., 6-311++G(d,p)) and an implicit solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), are commonly used for these predictions. bas.bgresearchgate.net Studies on substituted pyridines show that while gas-phase calculations are insufficient, calculations in a simulated water phase can yield results in good agreement with experimental values. bas.bg The electron-withdrawing nature of the bromine, chlorine, and ester groups is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa value compared to unsubstituted pyridine.
Table 1: Common Quantum Chemical Methods for Electronic Property Prediction
| Property | Computational Method | Typical Functional/Basis Set | Information Gained |
|---|---|---|---|
| Electronic Structure | Density Functional Theory (DFT) | B3LYP/6-31G(d) | HOMO/LUMO energies, electron density distribution. |
| Reactivity | Frontier Molecular Orbital Theory (FMOT), Molecular Electrostatic Potential (MEP) | M06-2X/6-311+G(d,p) | Identification of sites for electrophilic/nucleophilic attack. |
| Acidity/Basicity | DFT with Thermodynamic Cycle | WB97XD/6-311++G(d,p) with IEFPCM (water) | Prediction of pKa values. bas.bg |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
To investigate the potential of this compound as a ligand for a biological target (e.g., an enzyme or receptor), molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction between the small molecule (ligand) and a macromolecule (target).
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net The process involves preparing the 3D structures of both the ligand and the protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each "pose" based on a function that approximates the binding affinity. For this compound, docking could reveal key interactions, such as hydrogen bonds involving the ester carbonyl oxygen or the pyridine nitrogen, and potential halogen bonds from the bromine or chlorine atoms. Studies on other substituted pyridine inhibitors have successfully used docking to identify crucial residues for binding, such as Lys661 and Asp555 in Lysine-specific demethylase 1. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to refine the binding pose and assess its stability over time. youtube.comyoutube.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the dynamic behavior of the system. nih.gov A simulation of the this compound-protein complex, solvated in a water box with ions, would reveal the flexibility of the ligand in the binding pocket and the persistence of key interactions. Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a more accurate estimation of binding affinity by considering contributions from electrostatic and van der Waals interactions. nih.gov Such simulations have shown that for some pyridine-based ligands, electrostatic interactions are the primary driving force for binding. nih.gov
Table 2: Simulation Techniques for Ligand-Target Analysis
| Technique | Purpose | Typical Software | Key Output |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity | AutoDock, PyMOL | Binding poses, docking scores. |
| Molecular Dynamics (MD) | Assess binding stability and dynamics | GROMACS, AMBER | Interaction stability (RMSD), binding free energy (MM-PBSA). |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis of this compound or its subsequent transformations. frontiersin.org By mapping the potential energy surface (PES) of a reaction, chemists can understand the feasibility of a proposed pathway.
This involves using quantum chemistry methods, typically DFT, to calculate the energies of reactants, products, and any intermediates and transition states (TS) along the reaction coordinate. chemrxiv.org For instance, the synthesis of this compound likely involves steps such as halogenation and esterification of an isonicotinic acid precursor. The mechanism of a key step, like a nucleophilic aromatic substitution (SNAr) to introduce the chloro group, could be modeled. rsc.orgresearchgate.net
Calculations would identify the structure of the transition state and its associated energy barrier (activation energy). A high energy barrier would suggest a slow reaction, while a low barrier indicates a faster process. The reaction pathway can be confirmed by an Intrinsic Reaction Coordinate (IRC) calculation, which traces the path from the transition state down to the connected reactant and product. chemrxiv.org This level of analysis provides detailed insight into bond-forming and bond-breaking processes and helps explain the regioselectivity and stereoselectivity of reactions.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
Prediction of Spectroscopic Parameters: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for a given geometry, theoretical chemical shifts can be obtained and compared with experimental spectra. Good agreement between calculated and experimental shifts provides strong evidence for the proposed chemical structure. Discrepancies can sometimes highlight inaccuracies in the assumed geometry or the presence of strong intermolecular interactions, such as in crystal structures. nih.gov Similarly, vibrational frequencies corresponding to an experimental IR spectrum can be calculated to help assign absorption bands to specific molecular motions.
Conformational Analysis: this compound has conformational flexibility, primarily due to the rotation around the C-C and C-O single bonds of the ethyl ester group. A conformational analysis can be performed to identify the low-energy conformers of the molecule. nih.gov This is typically done by systematically rotating the relevant dihedral angles and calculating the potential energy at each point. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers to rotation. Such studies on related molecules like nicotine (B1678760) have shown that different rotamers can have significantly different energies, especially when solvent effects are considered. nih.govcapes.gov.br Identifying the global minimum energy conformer is crucial as it is often the most populated state and is the relevant structure for use in docking studies and reactivity predictions.
Research on Derivatives and Analogues of Ethyl 5 Bromo 2 Chloroisonicotinate
Synthesis and Reactivity of Related Pyridine (B92270) Esters (e.g., methyl 5-bromo-2-chloroisonicotinate)
The synthesis and reactivity of pyridine esters closely related to the title compound, particularly mthis compound, are of significant interest as they serve as key intermediates in the synthesis of complex molecules.
Synthesis: The preparation of mthis compound typically involves the esterification of its corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid. synquestlabs.comnih.gov This transformation can be achieved using standard esterification methods, such as reacting the acid with methanol (B129727) in the presence of a catalyst. uark.edu Another approach involves the use of diazomethane, which can provide a quantitative yield of the methyl ester without significant side reactions. uark.edu
Reactivity: The reactivity of mthis compound is characterized by the distinct electrophilic sites on the pyridine ring. The chlorine atom at the C-2 position and the bromine atom at the C-5 position are susceptible to displacement through various cross-coupling reactions. A notable example is the palladium-catalyzed reaction with tributyl(1-ethoxyvinyl)stannane, a type of Stille coupling, to introduce a vinyl group at the 5-position. google.com This reaction highlights the utility of the bromo-substituent as a handle for carbon-carbon bond formation. google.comwikipedia.org
The general reactivity of 2-chloropyridines involves nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile. rsc.org The presence of electron-withdrawing groups, such as the ester and the bromine atom on the isonicotinate (B8489971) ring system, enhances the electrophilicity of the positions bearing the halogens, facilitating these coupling reactions.
A common reaction for related halopyridine esters is the Suzuki-Miyaura coupling, where a palladium catalyst facilitates the reaction between the organohalide and a boronic acid or its ester. wikipedia.orgdiva-portal.org This method is widely used to form new carbon-carbon bonds by replacing the halogen atom. uib.no For instance, a Suzuki coupling has been employed to react a methyl bromo-chloro-isonicotinate derivative with boronic acid partners to create more complex molecular architectures. google.com
Interactive Table 1: Reactivity of Mthis compound
| Reaction Type | Reagents | Position of Reaction | Product Type | Reference |
| Stille Coupling | tributyl(1-ethoxyvinyl)stannane, Pd(PPh₃)₂Cl₂ | C-5 (Br replacement) | 5-vinyl-2-chloroisonicotinate | google.com |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C-5 (Br replacement) or C-2 (Cl replacement) | Aryl-substituted isonicotinate | google.comwikipedia.org |
| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | C-2 (Cl replacement) | 2-amino/thio/alkoxy-isonicotinate |
Research on Carboxylic Acid Precursors and Their Transformations (e.g., 5-bromo-2-chloroisonicotinic acid)
5-Bromo-2-chloroisonicotinic acid is the direct precursor to the corresponding ethyl and methyl esters and is a critical building block in its own right. synquestlabs.comnih.gov
Synthesis: A documented synthesis route for 5-bromo-2-chloroisonicotinic acid starts from 2,5-dichloropyridine. google.com This method involves a substitution reaction to replace one of the chlorine atoms with bromine, followed by a hydroxylation step to generate the carboxylic acid functionality. google.com This process is noted for its efficiency and applicability in production settings. google.com
Transformations: The primary transformations of 5-bromo-2-chloroisonicotinic acid involve the carboxylic acid moiety.
Esterification: As mentioned, it is readily converted to its methyl or ethyl esters, which are often more suitable for subsequent coupling reactions due to improved solubility in organic solvents. synquestlabs.comuark.edu
Amide Formation: The carboxylic acid can be converted to its acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. This activated intermediate can then react with various amines to form a diverse range of anilides and other amides. uark.edu This transformation has been used to prepare potential agricultural agents. uark.edu The resulting amides can also serve as precursors for further cyclization reactions to build fused heterocyclic systems.
Derivatization to Other Heterocyclic Systems (e.g., triazole derivatives)
The bifunctional nature of this compound, with two distinct halogen handles, makes it an excellent starting material for the synthesis of fused and linked heterocyclic systems.
Pyrido[3,4-d]pyrimidines: A key application is the synthesis of the pyrido[3,4-d]pyrimidinone core, a scaffold found in many kinase inhibitors. One strategy involves a Suzuki-Miyaura coupling at the C-5 position of a related methyl 2-chloroisonicotinate derivative, followed by amidation and subsequent acid-catalyzed cyclization to form the fused pyrimidinone ring. rsc.org The remaining chlorine at the C-8 position of the new bicyclic system can then be subjected to further functionalization. rsc.org
Triazole Derivatives: The synthesis of triazole-containing heterocycles has been achieved starting from related bromo-isonicotinate precursors. A powerful method involves a Sonogashira coupling of a methyl bromo-isonicotinate with an alkyne, such as trimethylsilylacetylene. rsc.org The resulting alkyne-substituted pyridine can then undergo a copper-catalyzed azide-alkyne cycloaddition ("click reaction") to form a 1,2,3-triazole ring. This strategy replaces a pyridine ring from a known bipyridine scaffold with a triazole, creating a new iron-binding motif for potential metalloenzyme inhibitors. rsc.org
Interactive Table 2: Synthesis of Heterocyclic Systems from Isonicotinate Derivatives
| Starting Material Type | Key Reactions | Heterocyclic Product | Reference |
| Methyl 2-chloro-5-vinyl-isonicotinate | Amidation, Cyclization | Pyrido[3,4-d]pyrimidinone | rsc.org |
| Methyl 2-bromo-isonicotinate | Sonogashira Coupling, "Click" Cycloaddition | Triazolyl-pyridine | rsc.org |
| 2-Chloropyridine-3-carboxylic acid | Esterification, Nucleophilic Substitution, Amidation, Ring Closure | Pyrido[2,3-d]pyrimidine-2,4-dione | nih.gov |
Structure-Property Relationship Studies in Synthesized Analogues
The derivatives and analogues of this compound have been instrumental in structure-activity relationship (SAR) and structure-property relationship (SPR) studies, particularly for developing enzyme inhibitors.
KDM Inhibitors: Many analogues featuring the pyridine carboxylic acid scaffold have been synthesized and evaluated as inhibitors of histone lysine (B10760008) demethylases (KDMs), a class of enzymes implicated in cancer.
SAR of Pyrido[3,4-d]pyrimidinones: In a series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, modifications at various positions led to potent and cell-permeable inhibitors of KDM4 and KDM5 families. The core scaffold, derived from the isonicotinate precursor, acts as a metal-binding pharmacophore in the enzyme's active site. nih.govresearchgate.net
SAR of Triazolopyridines: By replacing a pyridine ring of a known inhibitor with a 1,2,3-triazole ring, researchers developed new derivatives with altered selectivity profiles. For example, a benzoyl 3-piperidine derivative showed a dramatic increase in KDM2A inhibition and over 50-fold selectivity against other JmjC KDMs. rsc.org This demonstrates how subtle changes to the heterocyclic system, enabled by the reactivity of the initial halopyridine ester, can fine-tune biological activity. rsc.org
ADME Properties: The structural diversity of derivatives also significantly impacts their absorption, distribution, metabolism, and excretion (ADME) properties. A study on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, synthesized from a 2-chloropyridine-3-carboxylic acid precursor, revealed a broad range in solubility and cell permeability based on the substituents attached to the nitrogen atoms. nih.gov This highlights the importance of systematic derivatization in optimizing the biopharmaceutical properties of a lead scaffold. nih.gov
Emerging Research Frontiers and Future Directions
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like Ethyl 5-bromo-2-chloroisonicotinate is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for 24/7 unattended operation. youtube.com
Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. This level of control is particularly advantageous for reactions involving highly reactive intermediates or exothermic processes, which are common in the synthesis of functionalized heterocycles. For a molecule like this compound, flow chemistry can enable safer handling of reagents and better management of reaction kinetics, leading to cleaner reaction profiles and reduced byproduct formation.
Automated synthesis stations further enhance these capabilities by integrating robotic handling of materials, software-driven control of reaction parameters, and real-time data logging. youtube.com These platforms can perform multi-step syntheses and reaction optimizations with minimal human intervention. youtube.com For instance, an automated system could be programmed to explore various catalysts, solvents, and temperature profiles for the derivatization of this compound, rapidly identifying optimal conditions for producing a library of new compounds. The integration of such systems with analytical techniques like HPLC and GC-MS allows for high-throughput screening and characterization. The ability to execute multi-step profiles and integrate with third-party devices like pumps makes these platforms highly versatile for process development and optimization. youtube.com
Table 1: Advantages of Integrating Flow Chemistry and Automation in the Synthesis and Derivatization of this compound
| Feature | Benefit in Synthesis/Derivatization |
| Precise Temperature Control | Safely manage exothermic reactions and improve selectivity. |
| Enhanced Mixing | Achieve more uniform reaction conditions, leading to higher consistency and yield. |
| Automated Reagent Dosing | Ensure accurate stoichiometry and controlled addition of reactants. |
| Software Control & Data Logging | Enable reproducible, unattended 24/7 operation and detailed process understanding. youtube.com |
| Rapid Optimization | Quickly screen multiple reaction parameters (e.g., catalysts, solvents) for process development. |
| Increased Safety | Minimize handling of hazardous materials and contain reactions in a closed system. |
Exploration of Applications in Targeted Drug Delivery Systems Research
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, with pyridine-containing drugs constituting a significant portion of FDA-approved N-heterocyclic medicines. nih.govresearchgate.net These structures are prevalent in drugs for oncology, infectious diseases, and neurological disorders. nih.gov this compound, as a functionalized pyridine, represents a promising starting point for the development of new therapeutic agents. Its halogenated nature is of particular interest, as halogen atoms can modulate a molecule's pharmacokinetic properties and binding affinity to biological targets.
A key area of future research is the use of this compound and its derivatives in targeted drug delivery systems. ijbcp.comnih.gov These systems are designed to deliver a therapeutic agent specifically to diseased cells or tissues, maximizing efficacy while minimizing side effects on healthy tissues. ijbcp.comdovepress.com Nanotechnology provides various platforms for this purpose, including polymeric micelles, dendrimers, and nanocapsules, which can encapsulate a drug and transport it to the target site. ijbcp.comdovepress.com
The research trajectory for this compound in this field involves several stages:
Derivatization: The chloro, bromo, and ester groups on the molecule serve as handles for attaching it to other molecules. It can be functionalized to create novel bioactive compounds or to act as a linker, attaching a known drug to a targeting moiety or a nanocarrier.
Development of Drug Conjugates: The compound could be modified and conjugated to biomolecules like antibodies or peptides that specifically recognize receptors overexpressed on cancer cells, for example.
Formulation in Nanocarriers: Derivatives of this compound could be encapsulated within nanocarriers. The physicochemical properties imparted by the halogen and ester groups could influence drug loading, stability, and release kinetics. Studies on other pyridine derivatives have explored their delivery via carriers like C24 fullerene, demonstrating the feasibility of this approach. pjps.pk
The ultimate goal is to leverage the unique electronic and steric properties of this halogenated pyridine to design more effective and safer therapies, particularly in oncology where targeted treatments are in high demand. nih.gov
Investigation of Novel Catalytic Systems for Enhanced Derivatization
The derivatization of this compound is key to unlocking its potential in various applications. The electron-deficient nature of the pyridine ring and the presence of two different halogen atoms present both challenges and opportunities for selective functionalization. beilstein-journals.orgresearchgate.net Future research will heavily focus on employing novel catalytic systems to precisely and efficiently modify the molecule at its various reactive sites.
Modern catalysis offers a powerful toolkit for C-H functionalization and cross-coupling reactions, which are ideal for modifying the pyridine core. beilstein-journals.orgnih.gov Transition-metal catalysis, in particular, has been instrumental in developing new ways to form carbon-carbon and carbon-heteroatom bonds.
Key Catalytic Strategies for Future Research:
Palladium-Catalyzed Reactions: Palladium catalysts are highly versatile for cross-coupling reactions like Suzuki, Heck, and Sonogashira, which can be used to introduce new aryl, vinyl, or alkynyl groups at the bromine or chlorine positions. Furthermore, Pd-catalyzed C-H arylation offers a direct way to functionalize the pyridine ring without prior activation. chemrxiv.orgresearchgate.net
Copper-Catalyzed Reactions: Copper catalysis is often a more economical alternative to palladium and is particularly effective for amination and amidation reactions at the 2-chloro position. rsc.org This allows for the introduction of diverse nitrogen-containing functional groups, which are prevalent in bioactive molecules.
Nickel-Catalyzed Cross-Coupling: Nickel catalysts are gaining prominence for their ability to activate challenging bonds, including C-Cl bonds, making them suitable for selective reactions at the 2-position of the pyridine ring. bohrium.com
Rhodium and Iridium Catalysis: These metals are often used in directed C-H activation reactions. nih.govlucp.net By using the existing ester group as a directing group, it may be possible to selectively functionalize the C-H bond at the 3-position of the pyridine ring.
Photoredox Catalysis: This emerging field uses light to drive chemical reactions under mild, often metal-free conditions. acs.org Photoredox catalysis could enable novel transformations on the pyridine ring, such as radical functionalization, offering new pathways for derivatization that are complementary to traditional methods. acs.orgacs.org
These advanced catalytic methods will allow chemists to selectively and systematically modify this compound, creating a diverse library of new molecules for screening in pharmaceutical and materials science applications.
Table 2: Potential Catalytic Systems for Derivatization of this compound
| Catalytic System | Target Site(s) | Potential Transformation |
| Palladium (e.g., Pd(OAc)₂) | C-Br, C-Cl, C-H | Cross-coupling (Suzuki, Heck), Direct Arylation chemrxiv.orgresearchgate.net |
| Copper (e.g., CuI) | C-Cl | Amination, Amidation rsc.org |
| Nickel (e.g., NiCl₂(dppp)) | C-Cl, C-Br | Reductive Cross-Electrophile Coupling bohrium.com |
| Rhodium / Iridium | C-H (e.g., C3) | Directed C-H Functionalization, Annulation nih.govlucp.net |
| Organic Photoredox Catalysts | Pyridine Ring | Radical Functionalization, Carbamoylation acs.orgacs.org |
Interdisciplinary Research with Biological and Environmental Sciences
The future of this compound is not confined to the chemistry lab; it extends into interdisciplinary research with biological and environmental sciences.
In biological sciences , the primary focus is on evaluating the bioactivity of new derivatives. The pyridine scaffold is a known pharmacophore, and halogenation can enhance biological activity. researchgate.net Research on a closely related compound, Mthis compound, has pointed towards potential neuroprotective effects and applications in agricultural chemistry. This suggests that derivatives of the ethyl ester could be screened for a wide range of activities, including:
Anticancer Properties: Halogenated pyridines are known to exhibit anticancer activity by targeting specific cellular pathways.
Agrochemical Applications: Functionalized pyridines are used as herbicides and pesticides.
Enzyme Inhibition: Studies on similar compounds have shown interactions with key enzyme families like cytochrome P450, which is crucial for drug metabolism.
In environmental sciences , the key questions revolve around the fate, transport, and impact of halogenated aromatic compounds. There is a recognized lack of data on the environmental fate of chloropyridines. tandfonline.comresearchgate.net Future research should address:
Biodegradation Pathways: Investigating how microorganisms in soil and water break down this compound and its derivatives. The rate of transformation is known to depend on the type and position of substituents on the pyridine ring. nih.gov
Toxicity and Persistence: Assessing the ecotoxicity of this compound and its potential to persist in the environment. Understanding its degradation is crucial for evaluating its environmental risk profile.
Development of "Benign by Design" Molecules: Using the knowledge gained from environmental studies to design new derivatives that are not only effective but also readily biodegradable, minimizing their environmental footprint.
This interdisciplinary approach ensures that as new applications for the compound are developed, its broader biological and environmental implications are also understood and managed responsibly.
Advancements in Sustainable Synthesis and Circular Economy Principles for Related Compounds
The chemical industry is undergoing a paradigm shift towards greater sustainability, driven by the principles of green chemistry and the circular economy. numberanalytics.comijpsjournal.com These principles are highly relevant to the synthesis and lifecycle of specialty chemicals like this compound.
Green Chemistry in Synthesis: Future research will focus on making the production of this compound and its derivatives more environmentally friendly. Key strategies include:
Use of Green Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.comacs.org
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. ijpsjournal.comjocpr.com
Atom Economy: Designing synthetic routes, such as multi-component reactions (MCRs), that maximize the incorporation of starting materials into the final product, thus minimizing waste. jocpr.com
Renewable Feedstocks: Exploring routes to pyridine heterocycles from biomass-derived starting materials, reducing reliance on fossil fuels. jocpr.com
Electrochemical Synthesis: Using electricity as a clean reagent to drive reactions, which can eliminate the need for chemical oxidants or reductants. rsc.org
Circular Economy Principles: Beyond the synthesis itself, the concept of a circular economy encourages a holistic view of a chemical's lifecycle. sustainability-directory.compharmamanufacturing.com For pharmaceutical intermediates, this involves:
Designing Out Waste: Developing manufacturing processes that minimize or eliminate waste streams from the outset. sustainability-directory.com
Resource Efficiency: Optimizing reactions to use less raw material and recycling solvents and catalysts wherever possible.
Lifecycle Management: Considering the entire lifecycle of products derived from the intermediate, from manufacturing to disposal, and designing them for reuse or recycling. freyrsolutions.com
By embedding these sustainable practices and circular economy principles into future research and development, the chemical community can ensure that the benefits of versatile compounds like this compound are realized in an economically and environmentally responsible manner. sustainability-directory.comefpia.eu
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing ethyl 5-bromo-2-chloroisonicotinate with high purity and yield?
- Answer : Synthesis typically involves halogenation and esterification steps. For bromination, NBS (N-bromosuccinimide) in DMF under controlled temperatures (0–5°C) is recommended to avoid over-halogenation. For esterification, use of ethyl chloroformate with a base like triethylamine in anhydrous THF ensures minimal hydrolysis. Characterization via -NMR and -NMR should confirm regioselectivity, while GC-MS or HPLC can assess purity (>95%) .
Q. How can researchers differentiate between structural isomers of this compound using spectroscopic techniques?
- Answer : X-ray crystallography is definitive for resolving ambiguities. For preliminary analysis, -NMR splitting patterns (e.g., aromatic proton coupling constants) and -NMR chemical shifts (e.g., carbonyl carbons at ~165–170 ppm) are critical. IR spectroscopy can also distinguish ester carbonyl stretches (~1740 cm) from acid derivatives. Cross-validation with computational methods (DFT-based chemical shift predictions) enhances accuracy .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
- Answer : Heavy atoms (Br, Cl) cause significant absorption effects, requiring data collection with Mo-Kα radiation and empirical absorption corrections (e.g., SADABS). Anisotropic displacement parameters for halogens must be refined carefully using SHELXL. For disordered ethyl groups, PART instructions in SHELX can model alternative conformations. Validation tools like PLATON should check for missed symmetry or twinning .
Q. How should researchers resolve contradictions between computational and experimental data (e.g., bond lengths or dipole moments)?
- Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT calculations. Perform solvent-inclusive DFT (e.g., COSMO model) or compare with solid-state NMR data. If dipole moments differ, analyze intermolecular interactions (e.g., Hirshfeld surfaces) via CrystalExplorer to identify packing influences .
Q. What experimental designs are optimal for studying the compound’s thermodynamic stability under varying conditions?
- Answer : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and TGA for weight-loss profiles. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can assess hydrolytic degradation. For kinetic stability, conduct Arrhenius plots using degradation rate constants at multiple temperatures (25–60°C) .
Q. How can regioselectivity in subsequent functionalization (e.g., Suzuki coupling) of this compound be controlled?
- Answer : The chloro substituent at position 2 is electronically deactivated, making the bromo group at position 5 more reactive. Use Pd(PPh) with mild bases (KCO) in THF/water (3:1) at 80°C to favor coupling at Br. For sequential functionalization, protect the ester group with TMSCl prior to coupling .
Methodological Tools and Data Analysis
Q. Which software suites are recommended for analyzing crystallographic and spectroscopic data?
- Answer :
- Crystallography : SHELX (structure solution/refinement), WinGX (data integration), and ORTEP-3 (visualization of thermal ellipsoids) .
- Spectroscopy : MestReNova (NMR processing), GaussView (DFT modeling), and OLEX2 (combined crystallographic/spectroscopic analysis) .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Answer : Implement a factorial design of experiments (DoE) to test variables (e.g., temperature, stoichiometry). Use statistical tools (ANOVA) to identify critical factors. Cross-validate results with independent replicates and external labs. Publish detailed procedural logs, including failure cases (e.g., over-halogenation at >10°C) .
Critical Analysis of Literature
Q. What criteria should be applied to evaluate conflicting reports on the compound’s reactivity?
- Answer :
- Source Quality : Prioritize studies from peer-reviewed journals with detailed experimental sections (e.g., J. Org. Chem.) over non-reviewed preprints.
- Data Consistency : Cross-check NMR shifts (e.g., δ 8.2–8.5 ppm for aromatic protons) and melting points across studies.
- Method Transparency : Reject studies lacking error margins or control experiments (e.g., no blank runs in HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
